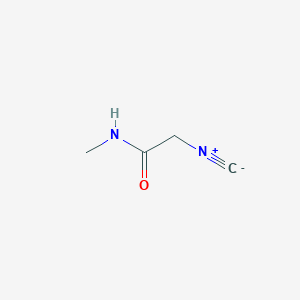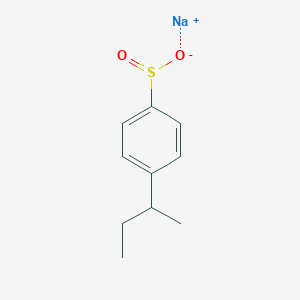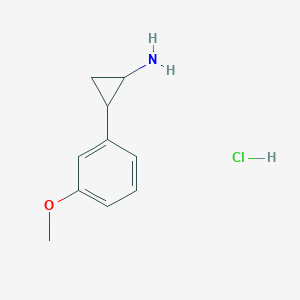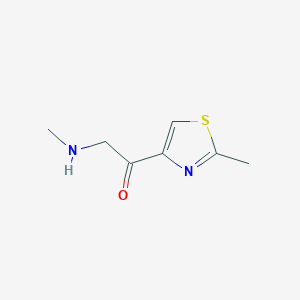
2-Isocyano-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyano-N-methylacetamide is an organic compound with the molecular formula C4H6N2O It is a member of the isocyanide family, characterized by the presence of an isocyano group (-NC) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-N-methylacetamide typically involves the reaction of N-methylacetamide with a suitable isocyanide precursor. One common method is the treatment of N-methylacetamide with an alkyl isocyanide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the isocyano group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in a solvent-free environment or with minimal solvent use to reduce waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isocyano-N-methylacetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN2) Reactions: The isocyano group can act as a nucleophile, participating in SN2 reactions with alkyl halides to form substituted amides.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with activated methylene groups to form five-membered heterocycles.
Multicomponent Reactions: It is also involved in multicomponent reactions, such as the Ugi and Passerini reactions, which are used to synthesize complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, activated methylene compounds, and various electrophiles. Reaction conditions often involve the use of bases, such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound include substituted amides, heterocyclic compounds, and complex organic molecules. These products are of interest in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
2-Isocyano-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Medicine: Research has explored its use in the development of new antibiotics and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Isocyano-N-methylacetamide involves its ability to covalently modify essential metabolic enzymes. It targets active site cysteines in enzymes involved in fatty acid biosynthesis and the hexosamine pathway, leading to functional inhibition and disruption of bacterial growth . This covalent binding to catalytic sites is a key feature of its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Uniqueness
2-Isocyano-N-methylacetamide is unique due to its specific reactivity and the ability to participate in a wide range of chemical reactions.
Eigenschaften
Molekularformel |
C4H6N2O |
|---|---|
Molekulargewicht |
98.10 g/mol |
IUPAC-Name |
2-isocyano-N-methylacetamide |
InChI |
InChI=1S/C4H6N2O/c1-5-3-4(7)6-2/h3H2,2H3,(H,6,7) |
InChI-Schlüssel |
VASXYNGEBJCXBV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine](/img/structure/B13161306.png)






![tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13161350.png)
